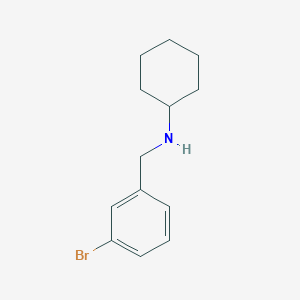

(3-Bromobenzyl)cyclohexylamine

Overview

Description

(3-Bromobenzyl)cyclohexylamine is an organic compound that features a bromobenzyl group attached to a cyclohexylamine moiety

Mechanism of Action

Mode of Action

. These reactions could potentially alter the function of target molecules in the body, leading to various physiological effects.

Biochemical Pathways

This process involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .

Pharmacokinetics

5 to 48 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose was excreted in the urine during 48 hours as unchanged drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzyl)cyclohexylamine can be achieved through a one-step process involving the reaction of benzene, hydroxylamine, and hydrogen under mild conditions. A bi-functional supported catalyst, such as ruthenium-vanadium oxide on mesoporous silica (Ru–V2O5/MCM-41), is used to facilitate this reaction. The reaction conditions, including catalyst amount, solvent, hydrogen pressure, reaction temperature, and time, are optimized to achieve high yield and selectivity.

Industrial Production Methods: Industrial production methods for this compound typically involve the hydrogenation of aniline using cobalt- or nickel-based catalysts. This process is carried out at elevated temperatures and pressures to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: (3-Bromobenzyl)cyclohexylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products:

Oxidation: Products include bromobenzyl alcohols and ketones.

Reduction: Products include cyclohexylamines with modified benzyl groups.

Substitution: Products include azides, nitriles, and other substituted benzyl derivatives.

Scientific Research Applications

(3-Bromobenzyl)cyclohexylamine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Cyclohexylamine: An aliphatic amine with similar structural features but lacking the bromobenzyl group.

Benzylamine: A simpler analog with a benzyl group instead of a bromobenzyl group.

Phenethylamine: A compound with a phenethyl group instead of a cyclohexyl group.

Uniqueness: (3-Bromobenzyl)cyclohexylamine is unique due to the presence of both a bromobenzyl group and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEACIKSVOHWIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)